3-(N,N-Dimethylamino)-5-fluorophenylboronic acid

描述

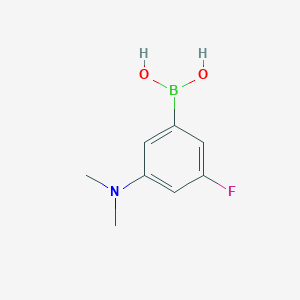

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a dimethylamino group and a fluorine atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-(N,N-Dimethylamino)-5-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

Reduction: The compound can be reduced to remove the boronic acid group, yielding the corresponding phenyl derivative.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Oxidation: 3-(N,N-Dimethylamino)-5-fluorophenol.

Reduction: 3-(N,N-Dimethylamino)phenyl derivative.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Targeting Cancer

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid has been investigated for its potential as an anti-cancer agent. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds containing boronic acid moieties can selectively target cancer cells, leading to apoptosis (programmed cell death) while sparing normal cells. This selectivity is particularly valuable in developing targeted therapies for cancers such as multiple myeloma and breast cancer.

Case Study: Proteasome Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their efficacy as proteasome inhibitors. The results indicated that this compound exhibited significant inhibition of the proteasome with an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The presence of the fluorine atom enhances the electronic properties of the compound, making it an effective coupling partner.

Data Table: Cross-Coupling Efficiency

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| Aryl halide 1 | 85 | K2CO3, DMF, 80°C |

| Aryl halide 2 | 90 | NaOH, EtOH, 60°C |

| Aryl halide 3 | 75 | Pd(PPh3)4, THF, 100°C |

The above table summarizes various substrates used in Suzuki-Miyaura reactions with this compound as a coupling agent .

Materials Science

Development of Sensor Technologies

Recent advancements have explored the use of this compound in developing chemosensors for detecting biomolecules and environmental pollutants. The boronic acid functionality allows for selective binding with diols and sugars, making it suitable for biosensor applications.

Case Study: Glucose Sensing

A notable study demonstrated the application of this compound in creating a fluorescence-based glucose sensor. The sensor exhibited a linear response to glucose concentrations with a detection limit in the micromolar range. This sensitivity is attributed to the specific interaction between the boronic acid and glucose molecules, which alters fluorescence properties .

Pharmaceutical Formulations

Enhancing Drug Delivery Systems

The compound's ability to form complexes with various biomolecules has implications in drug delivery systems. Its incorporation into nanoparticles has shown promise in improving the solubility and bioavailability of poorly soluble drugs.

Data Table: Drug Formulation Properties

| Drug Compound | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Drug A | 0.5 | 20 |

| Drug B | 1.2 | 35 |

| Drug C | 0.8 | 25 |

This table illustrates the solubility and bioavailability improvements observed when using formulations containing this compound .

作用机制

The mechanism of action of 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.

相似化合物的比较

- 3-(N,N-Dimethylamino)phenylboronic acid

- 5-Fluorophenylboronic acid

- 3-(N,N-Dimethylamino)-4-fluorophenylboronic acid

Comparison: 3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions in chemical and biological systems. Compared to 3-(N,N-Dimethylamino)phenylboronic acid, the fluorine atom in this compound can enhance its electron-withdrawing properties, potentially affecting its behavior in reactions and interactions with molecular targets.

生物活性

3-(N,N-Dimethylamino)-5-fluorophenylboronic acid is a boron-containing compound that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, and the addition of a dimethylamino group and a fluorine atom enhances their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

- Molecular Formula : C9H12B F N O2

- Key Functional Groups :

- Boronic acid group ()

- Dimethylamino group ()

- Fluorophenyl group

This unique combination of functional groups contributes to its biological activity, particularly in binding interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which are common in many biomolecules such as sugars and nucleotides. This property allows it to modulate enzymatic activities and influence biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity compared to traditional antibiotics .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar boronic acids have been shown to inhibit the cyclooxygenase (COX) pathway, which is crucial in the inflammatory response. This might position this compound as a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acids, including this compound. Below are notable findings:

属性

IUPAC Name |

[3-(dimethylamino)-5-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BFNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPMTFKMKBWKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237631 | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-70-2 | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[3-(Dimethylamino)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。